molecular formula C21H32N2O3 B12660608 Dodecyl (3-isocyanato-4-methylphenyl)-carbamate CAS No. 71427-58-2

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate

Cat. No.: B12660608
CAS No.: 71427-58-2
M. Wt: 360.5 g/mol
InChI Key: HBPPVBFDVNBDMA-UHFFFAOYSA-N
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Description

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dodecyl chain, an isocyanate group, and a methylphenyl group. This compound is used in various industrial and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate typically involves the reaction of dodecyl isocyanate with 3-isocyanato-4-methylphenyl carbodiimide. The reaction is carried out in a hydrocarbon solvent, such as petroleum ether, at temperatures ranging from 0°C to 30°C. A catalytic amount of 1-ethyl-3-methyl-3-phospholine-1-oxide is used to facilitate the reaction, which results in the formation of the desired carbamate with the evolution of carbon dioxide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to amine derivatives.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas and carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to form substituted products.

Major Products

The major products formed from these reactions include oxides, amine derivatives, ureas, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl isocyanate: Similar in structure but lacks the methylphenyl group.

    3-isocyanato-4-methylphenyl carbodiimide: Contains the methylphenyl group but lacks the dodecyl chain.

Uniqueness

Dodecyl (3-isocyanato-4-methylphenyl)-carbamate is unique due to the presence of both the dodecyl chain and the methylphenyl group. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve .

Properties

CAS No.

71427-58-2

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

dodecyl N-(3-isocyanato-4-methylphenyl)carbamate

InChI

InChI=1S/C21H32N2O3/c1-3-4-5-6-7-8-9-10-11-12-15-26-21(25)23-19-14-13-18(2)20(16-19)22-17-24/h13-14,16H,3-12,15H2,1-2H3,(H,23,25)

InChI Key

HBPPVBFDVNBDMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O

Origin of Product

United States

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